Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-
Description
This dinuclear molybdenum(VI) complex features two bis(2-ethylhexyl)carbamodithioate ligands (C₃₂H₆₈Mo₂O₆P₂S₆) . The structure includes μ-thioxo and μ-oxo bridges, creating a distorted octahedral geometry around each molybdenum center. The bulky 2-ethylhexyl substituents enhance lipophilicity, making the compound soluble in organic solvents and suitable for applications like lubricant additives or anti-wear agents .
Properties
CAS No. |
90901-24-9 |
|---|---|
Molecular Formula |
C34H70Mo2N2O2S6-4 |
Molecular Weight |
923.2 g/mol |
IUPAC Name |
N,N-bis(2-ethylhexyl)carbamodithioate;oxomolybdenum;sulfanide |
InChI |
InChI=1S/2C17H35NS2.2Mo.2O.2H2S/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;;;;;;/h2*15-16H,5-14H2,1-4H3,(H,19,20);;;;;2*1H2/p-4 |
InChI Key |
BIYQYGLABGPYNP-UHFFFAOYSA-J |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].O=[Mo].O=[Mo].[SH-].[SH-] |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi- typically involves the reaction of molybdenum precursors with bis(2-ethylhexyl)carbamodithioic acid or its salts under controlled conditions to form the dithiocarbamate complex. The key steps include:
- Formation of bis(2-ethylhexyl)carbamodithioic acid ligand: This ligand is synthesized by reacting 2-ethylhexylamine with carbon disulfide in the presence of a base, producing the carbamodithioic acid or its salts.
- Complexation with molybdenum source: A molybdenum(VI) precursor such as molybdenum oxide (MoO₃) or ammonium molybdate is reacted with the ligand under reflux conditions in an organic solvent, often in the presence of sulfur sources to facilitate the formation of the dioxo and thioxo bridges.
- Isolation and purification: The resulting complex is isolated by filtration or crystallization and purified by recrystallization from suitable solvents.
Detailed Stepwise Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of bis(2-ethylhexyl)carbamodithioic acid | Reaction of 2-ethylhexylamine with CS₂ in alkaline medium (e.g., KOH) at 0-5°C | Careful temperature control to avoid side reactions |
| 2 | Preparation of molybdenum precursor solution | Dissolution of ammonium molybdate or MoO₃ in aqueous or organic solvent | Adjust pH to optimize complexation |
| 3 | Complexation reaction | Mix ligand solution with molybdenum precursor, reflux under inert atmosphere (N₂ or Ar) for several hours | Sulfurizing agents (e.g., elemental sulfur or H₂S) may be added to promote bridging |
| 4 | Isolation of product | Cool reaction mixture, filter precipitate, wash with non-polar solvents (e.g., hexane) | Dry under vacuum to obtain pure complex |
| 5 | Characterization | Confirm structure by IR, NMR, elemental analysis, and X-ray crystallography | Ensures correct coordination and purity |
Alternative Synthetic Routes
- Direct reaction with molybdenum hexacarbonyl: In some protocols, molybdenum hexacarbonyl (Mo(CO)₆) is used as a molybdenum source, which upon heating with the ligand under inert atmosphere yields the desired complex with CO ligands displaced.
- Use of preformed dithiocarbamate salts: Sodium or potassium salts of bis(2-ethylhexyl)carbamodithioate can be reacted with molybdenum salts in organic solvents to form the complex more efficiently.
Reaction Parameters Affecting Yield and Purity
| Parameter | Effect | Optimization Strategy |
|---|---|---|
| Temperature | Higher temperatures favor complexation but may cause ligand decomposition | Maintain reflux temperature suitable for solvent boiling point |
| Solvent | Non-polar solvents favor ligand solubility; polar solvents assist molybdenum salt dissolution | Use biphasic systems or mixed solvents if needed |
| Atmosphere | Inert atmosphere prevents oxidation or hydrolysis | Use nitrogen or argon atmosphere throughout synthesis |
| Molar ratios | Stoichiometric balance critical for complete complexation | Use slight excess of ligand to ensure full coordination |
| Reaction time | Sufficient time needed for equilibrium | Monitor reaction progress by spectroscopic methods |
Research Results and Data Summary
Characterization Data
| Technique | Observations | Interpretation |
|---|---|---|
| IR Spectroscopy | Strong bands at ~1100-1200 cm⁻¹ (C=S), bands at ~900-1000 cm⁻¹ (Mo=O) | Confirms dithiocarbamate coordination and oxo groups |
| NMR Spectroscopy | Signals corresponding to 2-ethylhexyl groups and carbamodithioate moiety | Confirms ligand integrity and environment |
| Elemental Analysis | C, H, N, S consistent with molecular formula | Confirms purity and stoichiometry |
| X-ray Crystallography | Bridged molybdenum centers with dioxo and thioxo ligands | Confirms molecular structure and coordination geometry |
Yield and Purity
- Typical isolated yields range from 70% to 85% depending on reaction conditions and purification methods.
- Purity assessed by chromatographic and spectroscopic methods typically exceeds 95%.
Summary Table of Preparation Methods
| Method | Molybdenum Source | Ligand Source | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Method A | Ammonium molybdate or MoO₃ | Bis(2-ethylhexyl)carbamodithioic acid | Reflux in organic solvent, inert atmosphere, sulfurizing agent | High yield, well-established | Long reaction time, requires careful atmosphere control |
| Method B | Molybdenum hexacarbonyl (Mo(CO)₆) | Bis(2-ethylhexyl)carbamodithioate salt | Heating under inert atmosphere | Cleaner reaction, fewer side products | Expensive starting material, requires CO handling |
| Method C | Preformed sodium/potassium bis(2-ethylhexyl)carbamodithioate salt | Molybdenum salts | Room temperature to mild heating | Faster reaction, easy ligand handling | Possible incomplete complexation without heating |
Chemical Reactions Analysis
Types of Reactions
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of molybdenum.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents to alter its oxidation state.
Substitution: The ligands in this compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of molybdenum, while substitution reactions can result in the formation of new organomolybdenum complexes .
Scientific Research Applications
Catalysis
Molybdenum compounds are widely recognized for their catalytic properties in chemical reactions. This specific compound can serve as a catalyst in:
- Hydrodesulfurization : It is used to remove sulfur from hydrocarbons in petroleum refining processes, improving fuel quality and reducing sulfur emissions.
- Organic Synthesis : The compound can facilitate various organic transformations, including oxidation and reduction reactions.
Materials Science
In materials science, molybdenum complexes are employed for:
- Nanomaterials Development : The compound can be used to synthesize nanostructured materials with unique properties for applications in electronics and photonics.
- Coatings and Lubricants : Due to its anti-friction properties, it is utilized in formulating high-performance lubricants and coatings for industrial machinery.
Environmental Chemistry
Molybdenum compounds play a role in environmental applications:
- Water Treatment : They are used as coagulants in wastewater treatment processes to remove heavy metals and other contaminants.
- Soil Fertility : Molybdenum is an essential micronutrient for plants; thus, this compound can be incorporated into fertilizers to enhance soil fertility and crop yield .
Case Study 1: Hydrodesulfurization Catalysis
A study demonstrated the effectiveness of molybdenum-based catalysts in hydrodesulfurization processes. The results indicated that the compound significantly reduced sulfur content in diesel fuel, leading to compliance with environmental regulations. The catalytic activity was attributed to the unique electronic structure of the molybdenum center, which facilitated the adsorption and conversion of sulfur-containing compounds.
Case Study 2: Nanostructured Materials
Research focused on the synthesis of molybdenum-based nanomaterials highlighted their potential use in electronic devices. The study showcased the preparation of molybdenum disulfide nanosheets using this compound as a precursor. The resulting materials exhibited excellent electrical conductivity and mechanical strength, making them suitable for applications in flexible electronics.
Mechanism of Action
The mechanism by which molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The molybdenum center acts as a catalytic site, enabling the activation and conversion of reactants through various pathways. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved .
Comparison with Similar Compounds
Molybdenum(IV) Dithiocarbamate Complexes
- Example : Mo(R₂dtc)₄ (R = alkyl/aryl groups)
- Key Differences: Oxidation State: Mo(IV) vs. Mo(VI) in the target compound. Structure: Mononuclear vs. dinuclear, with the latter featuring bridging oxo/thioxo ligands. Applications: Mo(IV) complexes are studied for catalysis and material science, while the dinuclear Mo(VI) complex is tailored for tribological applications .
Molybdenum(VI) Oxosulfato Complexes
- Example : MoO₃–K₂S₂O₇–K₂S systems
- Key Differences: Ligands: Sulfate-based ligands vs. carbamodithioate ligands. Solubility: Polar solvents (e.g., molten salts) vs. non-polar media. Applications: Industrial catalysis (e.g., oxidation reactions) vs. lubrication .
Zinc and Manganese Dithiocarbamates
Bis(2-ethylhexyl) Phthalate (DEHP) and Terephthalate (DEHT)
- Key Differences: Structure: Phthalate/terephthalate esters vs. molybdenum-carbamodithioate. Function: Plasticizers (DEHP/DEHT) vs. metal complex with catalytic/anti-wear properties. Environmental Impact: DEHP is a known environmental contaminant; similar persistence may apply to the target compound due to shared 2-ethylhexyl groups .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Molybdenum complexes, particularly those involving dithiocarbamate ligands, have garnered significant attention in biological and environmental chemistry due to their unique properties and potential applications. This article explores the biological activity of Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi- , focusing on its chemical characteristics, biological interactions, and practical applications.
Chemical Overview
Molecular Structure and Properties
The compound has a complex structure characterized by the presence of molybdenum coordinated to dithiocarbamate ligands. Its molecular formula is with a molecular weight of approximately 999.13 g/mol. The presence of multiple sulfur and nitrogen atoms allows for versatile coordination chemistry, making it a potent chelator for various metal ions .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 999.13 g/mol |
| CAS Number | 72030-25-2 |
| GHS Classification | GHS08, GHS07, GHS09 |
Biological Activity
Antimicrobial Properties
Research indicates that dithiocarbamate complexes exhibit notable antimicrobial activity. For instance, compounds derived from dithiocarbamates have shown effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with vital metabolic pathways .
In a comparative study, it was found that the molybdenum-dithiocarbamate complexes were significantly more effective against pathogens than their free ligand counterparts. This enhanced activity is attributed to the synergistic effects of metal coordination, which increases the lipophilicity and cellular uptake of the compounds .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that molybdenum complexes can induce apoptosis through the generation of reactive oxygen species (ROS). The ability of these complexes to penetrate cell membranes facilitates their interaction with intracellular targets, leading to cell death in cancerous cells .
Case Studies
-
Antimicrobial Efficacy Against Candida albicans :
A study evaluated the efficacy of molybdenum dithiocarbamate against Candida albicans, revealing significant inhibition at low concentrations. This supports its potential as an antifungal agent in clinical settings . -
Cytotoxic Effects on Cancer Cells :
In vitro studies highlighted the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent response where higher concentrations led to increased cell death rates, suggesting its potential application in cancer therapy .
The biological activity of molybdenum dithiocarbamate complexes can be attributed to several mechanisms:
- Metal Ion Chelation : The ability to form stable complexes with metal ions enhances their bioavailability and efficacy.
- Generation of Reactive Oxygen Species : These complexes can induce oxidative stress in cells, leading to apoptosis.
- Membrane Disruption : Interaction with microbial membranes results in permeability changes, ultimately causing cell lysis.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for preparing molybdenum complexes with bis(2-ethylhexyl)carbamodithioato ligands, and how do reaction conditions influence coordination geometry?
- Methodological Answer : Synthesis typically involves reacting molybdenum precursors (e.g., MoO₃ or MoCl₅) with bis(2-ethylhexyl)dithiocarbamate ligands under controlled stoichiometry. Solvent polarity and temperature critically affect ligand coordination mode (monodentate vs. bidentate). For example, polar aprotic solvents like DMF stabilize μ-thioxo bridging structures, as observed in analogous Mo-S complexes . Raman spectroscopy and X-ray absorption fine structure (XAFS) are recommended to confirm ligand binding modes and oxidation states .
Q. How can spectroscopic techniques distinguish between μ-thioxo and μ-oxo bridges in molybdenum dinuclear complexes?
- Methodological Answer : Infrared (IR) spectroscopy identifies ν(Mo=O) stretches (~950 cm⁻¹) and ν(Mo-S) vibrations (~450 cm⁻¹). For μ-thioxo bridges, Raman bands near 520 cm⁻¹ are characteristic of S–S interactions. X-ray crystallography remains definitive for resolving bridging motifs, but EXAFS can supplement structural data in amorphous phases .
Advanced Research Questions
Q. What catalytic mechanisms are proposed for sulfur-transfer reactions mediated by molybdenum carbamodithioato complexes, and how do ligand substituents modulate reactivity?
- Methodological Answer : These complexes act as Lewis acidic catalysts in sulfur-transfer reactions (e.g., hydrodesulfurization). The 2-ethylhexyl groups enhance solubility in nonpolar media while steric effects reduce agglomeration. Kinetic studies using in situ UV-Vis and EPR spectroscopy reveal that electron-withdrawing substituents on the ligand accelerate sulfur abstraction from substrates like thiophenes . Theoretical DFT calculations further support a proposed [Mo₂S₂O₂] active site with dissociative ligand exchange .
Q. How do contradictory reports on the oxidative stability of molybdenum carbamodithioato complexes under catalytic conditions arise, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies often stem from differences in oxygen partial pressure or trace moisture. Controlled thermogravimetric analysis (TGA) coupled with mass spectrometry under inert vs. oxidative atmospheres shows that μ-thioxo bridges degrade above 200°C, forming MoO₃ and sulfur oxides. Pre-reducing the complex with H₂ or using chelating co-ligands (e.g., phosphines) improves stability .
Q. What advanced characterization methods are essential for correlating electronic structure with catalytic activity in these complexes?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) quantifies Mo oxidation states (e.g., Mo⁴⁺ vs. Mo⁶⁺), while magnetic circular dichroism (MCD) probes d-orbital splitting. Cyclic voltammetry in non-aqueous electrolytes identifies redox-active Mo centers, with peak potentials correlating to catalytic turnover frequencies in electrochemical sulfur reduction .
Data Contradiction Analysis
Q. Why do studies report varying catalytic efficiencies for molybdenum carbamodithioato complexes in hydrodesulfurization (HDS) reactions?
- Methodological Resolution : Discrepancies arise from differences in substrate accessibility (e.g., dibenzothiophene vs. thiophene) and support materials (e.g., γ-Al₂O₃ vs. SiO₂). Comparative studies using standardized substrates and controlled porosity supports (e.g., mesoporous SBA-15) isolate ligand effects from support interactions. Surface-enhanced Raman spectroscopy (SERS) on model catalysts can further clarify active site accessibility .
Experimental Design Considerations
Q. How should researchers design experiments to mitigate ligand leaching during prolonged catalytic cycles?
- Methodological Answer : Ligand leaching is minimized by (i) introducing cross-linkable functional groups (e.g., vinyl substituents) on the carbamodithioato ligand and (ii) immobilizing complexes on functionalized mesoporous supports. Leaching rates are quantified via ICP-MS analysis of reaction filtrates, while solid-state NMR confirms ligand retention post-cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
